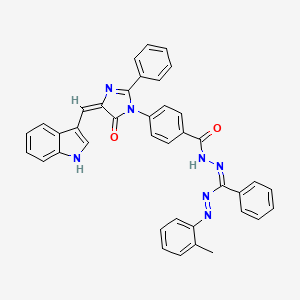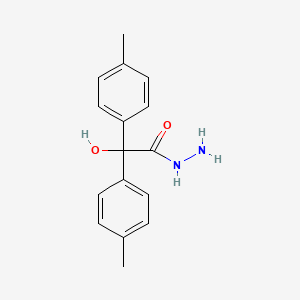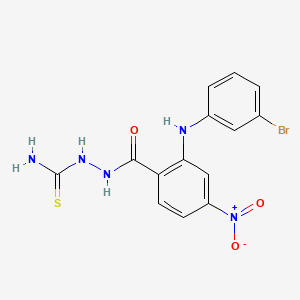
Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with bromophenyl, nitro, and aminothioxomethylhydrazide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide typically involves multiple steps, starting from commercially available precursors The initial step often includes the nitration of benzoic acid to introduce the nitro group This is followed by bromination to add the bromophenyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and bromophenyl groups play a crucial role in its binding affinity and specificity. The aminothioxomethylhydrazide group may contribute to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-: Lacks the aminothioxomethylhydrazide group.
Benzoic acid, 2-((3-bromophenyl)amino)-4-amino-: Contains an amino group instead of a nitro group.
Benzoic acid, 2-((3-chlorophenyl)amino)-4-nitro-: Substitutes bromine with chlorine.
Uniqueness
The presence of the aminothioxomethylhydrazide group in Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide distinguishes it from similar compounds
Propriétés
Numéro CAS |
195370-45-7 |
|---|---|
Formule moléculaire |
C14H12BrN5O3S |
Poids moléculaire |
410.25 g/mol |
Nom IUPAC |
[[2-(3-bromoanilino)-4-nitrobenzoyl]amino]thiourea |
InChI |
InChI=1S/C14H12BrN5O3S/c15-8-2-1-3-9(6-8)17-12-7-10(20(22)23)4-5-11(12)13(21)18-19-14(16)24/h1-7,17H,(H,18,21)(H3,16,19,24) |
Clé InChI |
HTLNYQLRYTYDDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



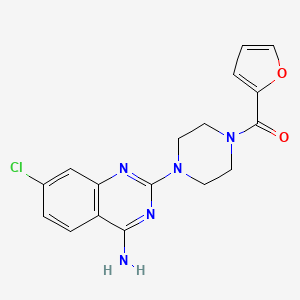
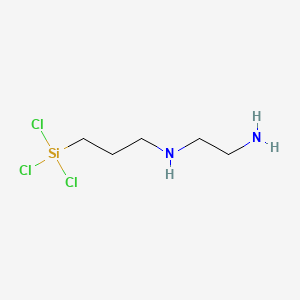




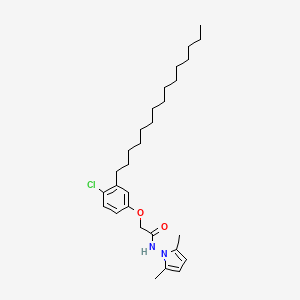
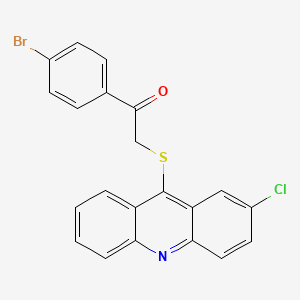
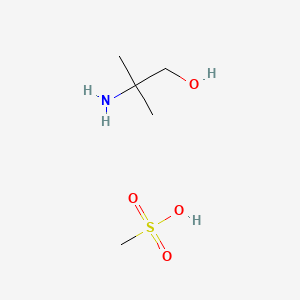
![(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B12734253.png)
